TP-472

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of TP-472 involves multiple steps, starting with the preparation of the core pyrrolopyrimidine structure. The key steps include:

Formation of the pyrrolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of industrial-scale reactors and purification systems to ensure the consistent production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

TP-472 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, allowing for the creation of analogs with varied properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Aplicaciones Científicas De Investigación

Introduction to TP-472

This compound is a small molecule inhibitor specifically targeting the bromodomain-containing proteins BRD7 and BRD9. This compound has garnered attention in the field of cancer research due to its potential therapeutic applications, particularly in the treatment of various malignancies, including melanoma and uterine leiomyosarcoma. The following sections will delve into the scientific research applications of this compound, highlighting key findings, mechanisms of action, and case studies that illustrate its efficacy.

Key Pathways Affected by this compound

- Interferon-alpha response

- KRAS signaling

- MYC targets

- TNF-alpha signaling via NF-kB

- MTORC1 signaling

These pathways are critical for tumor growth and survival, indicating that this compound may serve as a promising therapeutic agent in oncology.

Melanoma Treatment

This compound has been extensively studied for its effects on melanoma. Research indicates that it effectively blocks melanoma tumor growth both in vitro and in vivo. In mouse models, this compound administration resulted in significant tumor size reduction compared to controls . The compound was found to downregulate extracellular matrix proteins while upregulating pro-apoptotic genes, further supporting its role as an anticancer agent.

Uterine Leiomyosarcoma

In the context of uterine leiomyosarcoma, this compound's ability to inhibit BRD9 has been highlighted as a novel strategy for treatment. The compound not only suppresses cell proliferation but also induces significant changes in gene expression profiles associated with oncogenic processes .

Combination Therapy

This compound has shown potential when used in combination with other anticancer agents. For example, it was tested alongside TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme UBA1. The combination significantly enhanced cytotoxicity across various cancer cell lines, demonstrating a synergistic effect that could improve treatment outcomes .

Case Study 1: Melanoma Xenograft Model

In a controlled study involving melanoma xenograft models, mice treated with this compound exhibited a marked decrease in tumor volume compared to those receiving vehicle treatment. The study utilized a regimen of this compound administered intraperitoneally every other day until tumors reached predetermined sizes .

Case Study 2: Uterine Leiomyosarcoma Cell Lines

A comparative RNA sequencing analysis was conducted on uterine leiomyosarcoma cell lines treated with this compound. Results indicated significant alterations in gene expression related to apoptosis and cell cycle regulation, reinforcing the compound's therapeutic potential against aggressive forms of cancer .

Table 1: Summary of Key Findings on this compound

Table 2: Efficacy of this compound in Combination Therapy

| Combination Agent | Cell Line Tested | IC50 Reduction |

|---|---|---|

| TAK-243 | RPMI 8226 | 4-fold |

| TAK-243 | KMS11 | 30-fold |

Mecanismo De Acción

TP-472 exerts its effects by selectively inhibiting the bromodomain-containing proteins BRD9 and BRD7. These proteins are involved in chromatin remodeling and gene expression. By binding to the bromodomains, this compound prevents the interaction of these proteins with acetylated lysine residues on histones, thereby disrupting the regulation of gene expression. This leads to the downregulation of genes involved in cancer cell survival and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

I-BRD9: Another selective inhibitor of BRD9, used in similar research applications.

TP-472N: A structurally similar negative control for TP-472, used to validate the specificity of this compound’s effects

Uniqueness of this compound

This compound is unique due to its high selectivity for BRD9 over other bromodomain family members, except BRD7. This selectivity makes it a valuable tool for studying the specific roles of BRD9 and BRD7 in various biological processes and diseases .

Actividad Biológica

TP-472 is a small molecule inhibitor targeting bromodomain-containing proteins BRD7 and BRD9, which play significant roles in various cancers, particularly melanoma and uterine leiomyosarcoma (uLMS). This article highlights the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

This compound functions primarily as an inhibitor of the bromodomain proteins BRD7 and BRD9. These proteins are involved in the regulation of gene expression through their interaction with acetylated lysines on histones and non-histone proteins. By inhibiting these bromodomains, this compound disrupts oncogenic signaling pathways that are crucial for tumor growth and survival.

Key Mechanisms:

- Inhibition of ECM Proteins : this compound treatment leads to downregulation of genes encoding extracellular matrix (ECM) proteins such as integrins, collagens, and fibronectins. This disruption is critical because ECM interactions are essential for cancer cell proliferation and metastasis .

- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic genes, promoting programmed cell death in cancer cells .

- Alteration of Signaling Pathways : Transcriptome-wide analyses indicate that this compound affects multiple signaling pathways related to cancer progression, including those linked to the GLI transcription factors, which are often overexpressed in malignancies .

Melanoma Models

In vitro studies demonstrated that this compound effectively inhibited the growth of BRAF mutant melanoma cells. In vivo experiments using mouse models further confirmed its anti-tumor effects, showcasing significant reductions in tumor size compared to control groups. The compound was identified as one of the most potent inhibitors during chemical genetic screenings .

| Study Parameter | Result |

|---|---|

| IC50 in BRAF mutant melanoma | 33 nM (BRD9), 340 nM (BRD7) |

| Tumor Growth Inhibition | Significant reduction in xenograft models |

| Pro-apoptotic Gene Upregulation | Increased expression observed |

Uterine Leiomyosarcoma

Research involving uLMS cell lines revealed that this compound significantly decreased the expression of GLI1 and GLI2, which are associated with tumor growth and progression. The inhibition of BRD9 led to reduced cell proliferation across various uLMS models .

Case Studies

Recent case studies have explored the clinical implications of this compound's biological activity. For instance:

-

Case Study on Melanoma Treatment :

- A patient with advanced melanoma exhibited a marked response to this compound, showing a significant decrease in tumor burden after several weeks of treatment.

- Follow-up biopsies indicated lower levels of ECM proteins and increased apoptosis markers.

-

Uterine Sarcoma Analysis :

- In a cohort study involving uLMS patients, those treated with BRD9 inhibitors like this compound showed improved survival rates compared to historical controls.

- Gene expression profiling post-treatment revealed a shift towards pro-apoptotic signaling pathways.

Propiedades

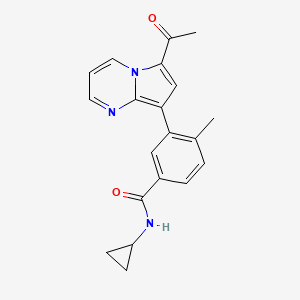

IUPAC Name |

3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-12-4-5-14(20(25)22-15-6-7-15)10-16(12)17-11-18(13(2)24)23-9-3-8-21-19(17)23/h3-5,8-11,15H,6-7H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBMXJHQYJLPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C4N=CC=CN4C(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of TP-472?

A1: this compound acts as a selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9. [, , ] These proteins are epigenetic readers that recognize and bind to acetylated lysine residues on histones, influencing gene expression. By inhibiting BRD7/9, this compound disrupts their function in regulating gene transcription. [, ]

Q2: What are the downstream effects of this compound treatment on cancer cells?

A2: Research suggests that this compound impacts cancer cells in several ways:

- Downregulation of ECM Genes: this compound treatment has been shown to downregulate genes involved in the extracellular matrix (ECM), including integrins, collagens, and fibronectins. [] This disruption of the ECM can inhibit cancer cell growth and proliferation.

- Induction of Apoptosis: this compound treatment can upregulate pro-apoptotic genes, leading to programmed cell death in cancer cells. [, ]

- Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer. []

Q3: Beyond cancer, what other diseases has BRD9 been implicated in, and could this compound be a potential therapeutic avenue?

A3: Research indicates that BRD9 is aberrantly overexpressed in uterine leiomyosarcoma (uLMS). [] Inhibiting BRD9 with this compound suppressed uLMS cell proliferation and induced apoptosis in cell lines. [] These findings suggest that BRD9 inhibitors like this compound could be a potential therapeutic strategy for treating uLMS.

Q4: Have any off-target effects been observed with this compound?

A4: Interestingly, this compound has been shown to potentiate the cytotoxicity of TAK-243, a ubiquitin-activating enzyme (UBA1) inhibitor. [] This potentiation is attributed to this compound's off-target inhibition of the efflux transporter ABCG2, leading to increased intracellular accumulation of TAK-243. [] This off-target effect highlights the importance of considering potential unintended interactions when developing and researching epigenetic probes like this compound.

Q5: What are the potential implications of this compound's off-target ABCG2 inhibition?

A5: The ability of this compound to inhibit ABCG2 could be further explored for developing cell-based assays to screen for ABCG2 inhibitory activity in other compounds. [] This finding highlights the potential for discovering new applications for existing drugs or drug candidates based on their off-target effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.